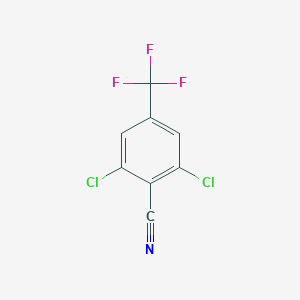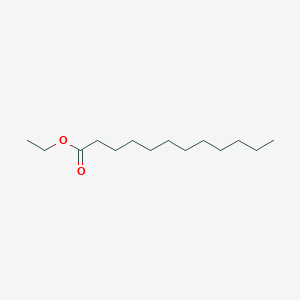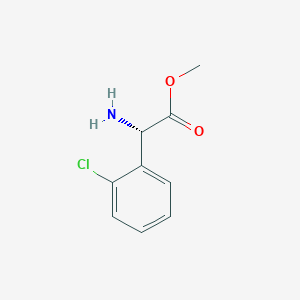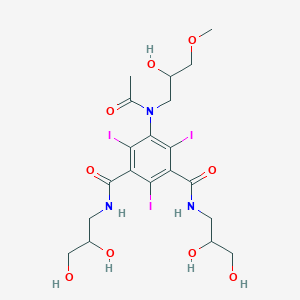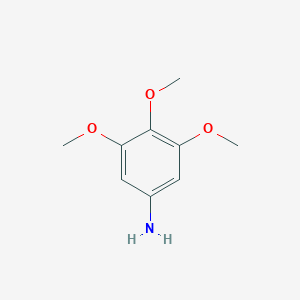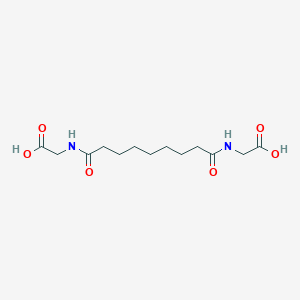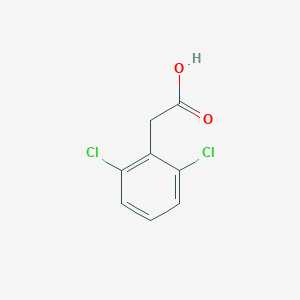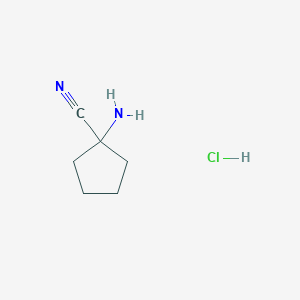
2-(2-溴苯基)乙醛
描述
2-(2-Bromophenyl)acetaldehyde is a chemical compound used in various fields of research and industry. It is a derivative of phenethyl alcohol .
Synthesis Analysis
Unfortunately, there is limited information available on the synthesis of 2-(2-Bromophenyl)acetaldehyde .Molecular Structure Analysis
The molecular formula of 2-(2-Bromophenyl)acetaldehyde is C8H7BrO . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
There is limited information available on the chemical reactions involving 2-(2-Bromophenyl)acetaldehyde .Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Bromophenyl)acetaldehyde is 199.04 g/mol . It has a complexity of 114 . The compound has a topological polar surface area of 17.1 Ų . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count . The rotatable bond count is 2 .科学研究应用
Medicine: Potential Therapeutic Applications
2-(2-Bromophenyl)acetaldehyde may serve as a precursor in the synthesis of phenoxy acetamide derivatives, which have been explored for their therapeutic potential . These derivatives, including chalcone, indole, and quinoline, are studied for their pharmacological activities and could lead to the development of new pharmaceuticals.
Organic Synthesis: Intermediate for Bromination Reactions
In organic synthesis, 2-(2-Bromophenyl)acetaldehyde can be used as an intermediate for bromination reactions . It can contribute to the synthesis of various brominated organic compounds, which are valuable in creating more complex molecules.
Material Science: Synthesis of Rod-Coil Block Copolymers
This compound is utilized in material science, particularly in the synthesis of rod-coil block copolymers . These polymers have applications in creating new materials with unique properties, such as enhanced strength or electrical conductivity.
Analytical Chemistry: Standard for Chemical Analysis
2-(2-Bromophenyl)acetaldehyde can act as a standard in analytical chemistry for the calibration of instruments and validation of analytical methods . Its well-defined properties help ensure the accuracy and reliability of chemical analyses.
Environmental Science: Study of Pollutant Behavior
The compound’s role in environmental science could involve the study of pollutant behavior and degradation pathways . Understanding its interaction with environmental factors helps in assessing the impact of similar brominated compounds on ecosystems.
Pharmaceutical Research: Drug Discovery and Development
In pharmaceutical research, 2-(2-Bromophenyl)acetaldehyde may be involved in the early stages of drug discovery and development . It could be a key component in the synthesis of new drug candidates with potential health benefits.
Biotechnology: Proteomics Research
The compound finds use in biotechnology, specifically in proteomics research, where it may be used in the study of protein expression and function . Its role in this field contributes to a deeper understanding of biological processes at the molecular level.
Agricultural Science: Development of Repellents
Lastly, in agricultural science, 2-(2-Bromophenyl)acetaldehyde could be investigated for its efficacy as a potential repellent against pests . This application is crucial for improving crop protection and yield.
安全和危害
未来方向
As 2-(2-Bromophenyl)acetaldehyde is used in various fields of research and industry, future directions could include further exploration of its properties and potential applications.
Relevant Papers Unfortunately, there is limited information available on the relevant papers for 2-(2-Bromophenyl)acetaldehyde .
属性
IUPAC Name |
2-(2-bromophenyl)acetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBFWAWZAFWFQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465415 | |
| Record name | 2-(2-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)acetaldehyde | |
CAS RN |
96557-30-1 | |
| Record name | 2-(2-bromophenyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-(2-Bromophenyl)acetaldehyde in the synthesis of epoxybenzoxocines?
A1: 2-(2-Bromophenyl)acetaldehyde serves as a crucial building block in the synthesis of epoxybenzoxocines. The provided research demonstrates its reaction with various reagents:
- Formation of Hydroxyacetals: 2-(2-Bromophenyl)acetaldehyde acetals (protected forms of the aldehyde) react with n-butyllithium (n-BuLi) and specific aldehydes to yield hydroxyacetals. []
- Cyclization to Epoxybenzoxocines: The resulting hydroxyacetals undergo acid-catalyzed cyclization to form the desired epoxybenzoxocines, which are heterocyclic compounds with potential biological activity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

